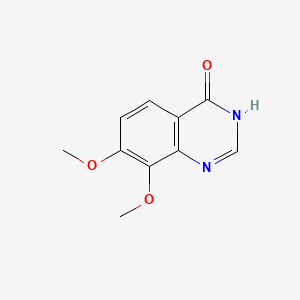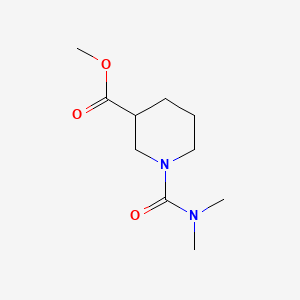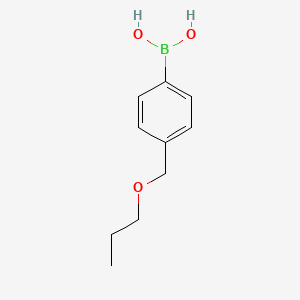
1,5-Dinitronaphthalin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dinitronaphthalene-d6 is a deuterated derivative of 1,5-Dinitronaphthalene, a compound with the molecular formula C10H6N2O4. This compound is characterized by the presence of two nitro groups (-NO2) attached to the naphthalene ring at positions 1 and 5. The deuterated version, 1,5-Dinitronaphthalene-d6, is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1,5-Dinitronaphthalene-d6 is used in a wide range of scientific research applications, including:
Chemistry: It serves as a standard for analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: The compound is used in studies involving the genotoxic effects of nitroaromatic compounds.
Medicine: Research on the compound’s potential therapeutic applications and its effects on biological systems.
Industry: It is used as an intermediate in the production of dyes, explosives, and other industrial chemicals
Wirkmechanismus
Target of Action
It’s known that naphthalene derivatives can interact with a variety of biological targets, depending on their specific chemical structure and functional groups .
Mode of Action
Generally, naphthalene derivatives can interact with their targets through various mechanisms, such as binding to proteins or DNA, or participating in biochemical reactions .
Biochemical Pathways
Naphthalene derivatives can potentially influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It’s known that naphthalene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1,5-Dinitronaphthalene-d6 can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dinitronaphthalene-d6 can be synthesized through the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitrating agent. The reaction is typically carried out under mild conditions with a catalyst such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) to improve the selectivity and yield of the desired product . The reaction conditions involve maintaining a specific temperature and using an appropriate solvent to facilitate the nitration process.
Industrial Production Methods
In industrial settings, the production of 1,5-Dinitronaphthalene involves the nitration of naphthalene with mixed acids (nitric acid and sulfuric acid) at controlled temperatures. The resulting mixture of isomers is then separated through fractional crystallization or solvent extraction to obtain pure 1,5-Dinitronaphthalene .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dinitronaphthalene-d6 undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Reduction: The major product is 1,5-diaminonaphthalene.
Substitution: The products depend on the substituent introduced during the reaction.
Oxidation: Various oxidation products can be formed depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dinitronaphthalene: Another isomer with nitro groups at positions 1 and 3.
1,8-Dinitronaphthalene: An isomer with nitro groups at positions 1 and 8.
1,4-Dinitronaphthalene: An isomer with nitro groups at positions 1 and 4.
Uniqueness
1,5-Dinitronaphthalene-d6 is unique due to its specific substitution pattern and deuteration, which makes it valuable for research applications requiring isotopic labeling. Its distinct properties and reactivity profile differentiate it from other isomers and make it suitable for specialized applications in scientific research and industry .
Eigenschaften
IUPAC Name |
1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCJXFCHHDFJS-MZWXYZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














